molecular formula C12H8ClFO B6340868 2-Chloro-4-(2-fluorophenyl)phenol, 95% CAS No. 1214382-26-9

2-Chloro-4-(2-fluorophenyl)phenol, 95%

Cat. No. B6340868
CAS RN: 1214382-26-9
M. Wt: 222.64 g/mol
InChI Key: VAPPHRAUOINSEG-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-fluorophenyl)phenol, also known by its CAS Number 1996-41-4, is a chemical compound with the molecular formula ClC6H3(F)OH . It has a molecular weight of 146.55 . This compound is used in the enzymatic production of fluorocatechols .


Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-(2-fluorophenyl)phenol often involves nucleophilic aromatic substitution reactions . For example, the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized from 5-chlorosalicylaldehyde and 4-fluoroaniline .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(2-fluorophenyl)phenol can be represented by the SMILES string Oc1ccc(F)cc1Cl . The InChI representation of the molecule is InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H .


Physical And Chemical Properties Analysis

2-Chloro-4-(2-fluorophenyl)phenol is a solid at room temperature . It has a refractive index of 1.53 , a boiling point of 88 °C/4 mmHg , and a melting point of 23 °C . The density of this compound is 1.344 g/mL at 25 °C .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPPHRAUOINSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673442
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluorophenyl)phenol

CAS RN

1214382-26-9
Record name 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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